Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate belongs to the benzoxazole family, which consists of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This compound is notable for its chloromethyl and carboxylate functional groups, which enhance its reactivity and utility in various chemical applications. The IUPAC name for this compound is methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate, with a molecular formula of and a molecular weight of 225.63 g/mol. It has a melting point range of 52–54 °C .
The synthesis of methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate typically involves the following steps:
The molecular structure of methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate features a benzoxazole ring system with a chloromethyl group at position 2 and a carboxylate group at position 6. The InChI key for this compound is LECWBXGOABFMSA-UHFFFAOYSA-N.
Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and appropriate solvents to optimize yields.
The mechanism of action for methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate primarily relates to its biological interactions:
Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate has diverse applications:
The benzoxazole nucleus—a fused bicyclic system comprising benzene and oxazole rings—has evolved from a structural curiosity to a privileged scaffold in medicinal chemistry. Early interest emerged from natural product isolation, exemplified by antibiotics like Calcimycin (a calcium ionophore) and Caboxamycin (a tyrosine kinase inhibitor), which demonstrated the inherent bioactivity of benzoxazole-containing compounds [5]. By the mid-20th century, synthetic benzoxazole derivatives entered clinical use, including the non-steroidal anti-inflammatory drug Flunoxaprofen and the muscle relaxant Chlorzoxazone. These agents validated benzoxazole’s potential for target modulation and spurred systematic exploration of its pharmacophore space [2] [5].
The 1990s–2000s witnessed strategic diversification via combinatorial chemistry and solid-phase synthesis. Techniques such as polymer-bound ester cyclization under microwave irradiation enabled rapid generation of libraries with C2, C5, and C6 substitutions [2]. This era produced compounds like 5F 203 (a fluorinated benzothiazole antitumor agent), whose bioisosteric relationship to benzoxazoles highlighted the scaffold’s adaptability to structure-activity relationship optimization [7]. Post-2010, benzoxazole design integrated computational methods—virtual screening, molecular docking, and molecular dynamics simulations—to rationalize target engagement, particularly for oncology targets (e.g., VEGFR kinase, DNA topoisomerase, PARP-2) [5] [7].
Table 1: Evolution of Benzoxazole Derivatives in Drug Discovery
Era | Key Developments | Representative Agents |
---|---|---|
Pre-1980s | Natural product isolation; early synthetic derivatives | Calcimycin, Boxazomycin B |
1980s–2000s | First-generation synthetic drugs; solid-phase library synthesis | Flunoxaprofen, Chlorzoxazone |
2000s–2010s | Combinatorial chemistry; computational target prediction | 5F 203 (benzothiazole bioisostere) |
2010s–Present | Green synthesis; hybrid scaffold design; PARP/PI3K inhibitors | Olaparib-inspired benzoxazole-triazole hybrids [7] |
Contemporary research (2016–2024) emphasizes molecular hybridization and sustainable synthesis. Hybrid scaffolds—such as benzoxazole-1,2,3-triazole conjugates—leverage synergistic pharmacophoric effects to enhance potency against resistant cancers [7]. Concurrently, green synthetic methods (e.g., ultrasound irradiation, deep eutectic solvents) address traditional limitations like hazardous reagents and prolonged reflux [5]. These advances solidify benzoxazole’s role in targeted therapy discovery, particularly for oncology and antimicrobial applications.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: